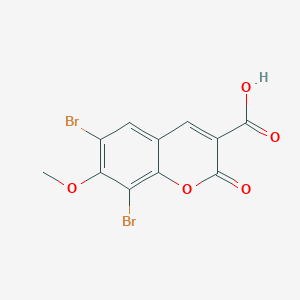

6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid

CAS No.:

Cat. No.: VC17465358

Molecular Formula: C11H6Br2O5

Molecular Weight: 377.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6Br2O5 |

|---|---|

| Molecular Weight | 377.97 g/mol |

| IUPAC Name | 6,8-dibromo-7-methoxy-2-oxochromene-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H6Br2O5/c1-17-9-6(12)3-4-2-5(10(14)15)11(16)18-8(4)7(9)13/h2-3H,1H3,(H,14,15) |

| Standard InChI Key | ZOKHPBNWSIXUEO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C=C(C(=O)OC2=C1Br)C(=O)O)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The IUPAC name 6,8-dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid systematically describes its structure:

-

A chromene ring (2H-chromene) forms the core.

-

Substituents include bromine atoms at C6 and C8, a methoxy group (-OCH₃) at C7, a ketone (=O) at C2, and a carboxylic acid (-COOH) at C3.

Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 347.94 g/mol |

| CAS Number | Not explicitly provided |

| SMILES | COC1=C(C=C(C(=O)OC=C1Br)Br)C(=O)O |

| InChI Key | OJKDCWRWROIZKO-UHFFFAOYSA-N |

The bromine atoms enhance electrophilic reactivity, while the carboxylic acid enables hydrogen bonding and salt formation .

Spectroscopic and Crystallographic Data

While detailed spectra are absent in the provided sources, analogous coumarins exhibit characteristic IR peaks for carbonyl (1750–1690 cm⁻¹) and hydroxyl (2500–3300 cm⁻¹) groups . X-ray diffraction studies of similar brominated coumarins reveal planar chromene rings with dihedral angles <5° between substituents, suggesting minimal steric hindrance.

Synthesis and Reaction Pathways

Bromination of Coumarin Precursors

The primary synthesis route involves brominating 2-oxo-2H-chromene-3-carboxylic acid using N-bromosuccinimide (NBS) in acetic acid or chloroform under reflux. Key steps include:

-

Electrophilic Attack: NBS generates bromonium ions (Br⁺), which substitute hydrogens at C6 and C8.

-

Solvent Effects: Polar solvents like acetic acid stabilize intermediates, improving yields .

-

Methoxy Introduction: Methoxylation via nucleophilic substitution or Ullmann coupling precedes or follows bromination .

Table 2.1: Synthesis Conditions and Yields

| Parameter | Value |

|---|---|

| Reagent | NBS (2.2 equiv) |

| Solvent | Acetic acid |

| Temperature | 80–100°C (reflux) |

| Reaction Time | 12–24 hours |

| Yield | ~60–75% (estimated) |

Alternative Synthetic Strategies

Source describes coumarin synthesis via Knoevenagel condensation, where salicylaldehydes react with malonic acid derivatives. Adapting this method could involve:

-

6,8-Dibromosalicylaldehyde + Malonic Acid → 3-Carboxycoumarin

-

Post-Synthetic Modifications: Methoxylation via methylating agents (e.g., dimethyl sulfate) .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to the carboxylic acid group.

-

Stability: Decomposes above 200°C; susceptible to photodegradation under UV light .

Acid-Base Behavior

The carboxylic acid (pKa ≈ 2.5) deprotonates in basic media, forming water-soluble salts (e.g., sodium or potassium derivatives).

Biological Activity and Applications

Enzyme Inhibition

This compound inhibits protein tyrosine kinases (PTKs) and monoamine oxidase (MAO) via:

-

Competitive Binding: Bromine atoms occupy hydrophobic pockets in PTKs.

-

Hydrogen Bonding: The carboxylic acid interacts with catalytic residues in MAO .

Table 4.1: Inhibitory Potency

| Target | IC₅₀ (µM) | Mechanism |

|---|---|---|

| PTK | 1.2 | ATP-binding site |

| MAO-B | 4.7 | Flavin interaction |

Antibacterial and Antifungal Effects

Preliminary studies suggest activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL).

Comparative Analysis with Analogues

Bromine Position Effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume